4,4-Dimethyl-3-oxo-pentanal

Catalog No.
S704654
CAS No.
23459-13-4
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethyl-3-oxo-pentanal

4,4-Dimethyl-3-oxopentanal (CAS 23459-13-4) is a stable, distillable β-ketoaldehyde that eliminates the handling and selectivity issues of acetoacetaldehyde salts. Its sterically bulky tert-butyl group enforces exclusive 1,3,5-regioselectivity in cyclotrimerizations and heterocycle condensations, avoiding isomer mixtures and streamlining purification. Ideal for preparing sterically congested pyrazole/pyrimidine API intermediates and dendrimer cores. Supplied as a free-flowing liquid for direct use in anhydrous aldol and Knoevenagel reactions.

CAS Number

23459-13-4

Product Name

4,4-Dimethyl-3-oxo-pentanal

IUPAC Name

4,4-dimethyl-3-oxopentanal

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-7(2,3)6(9)4-5-8/h5H,4H2,1-3H3

InChI Key

VLJKEQYDVMCGHW-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC=O

Canonical SMILES

CC(C)(C)C(=O)CC=O

Synonyms

Pivaloylacetaldehyde, 4,4-Dimethyl-3-oxopentanal, 3-Oxo-4,4-dimethylpentanal

Purity

≥95%

Package Size

5 g, 25 g

4,4-Dimethyl-3-oxopentanal (CAS 23459-13-4), commonly known as pivaloylacetaldehyde, is a highly branched beta-ketoaldehyde featuring a bulky tert-butyl group adjacent to the ketone carbonyl [1]. Unlike simpler aliphatic beta-ketoaldehydes which are notoriously unstable and prone to rapid polymerization, this compound can be isolated, distilled, and handled as a stable liquid [2]. Its structural topology—combining a highly reactive aldehyde with a sterically shielded ketone—makes it a premium building block for regioselective cyclotrimerizations and the synthesis of sterically congested heterocycles [3]. For procurement teams, it represents a stable, ready-to-use alternative to handling sensitive enolate salts or masked acetals.

Research Fit

Suited for sterically demanding heterocycle synthesis (e.g., imidazoles, pyrazines)
Enables chemoselective aldehyde functionalization in presence of hindered ketone
Building block for medicinal chemistry intermediate research

Attempting to substitute 4,4-dimethyl-3-oxopentanal with simpler analogs like acetoacetaldehyde or standard beta-diketones introduces severe process liabilities [1]. Acetoacetaldehyde cannot be isolated in its free form and must be procured and handled as a sodium salt or acetal, requiring additional deprotection steps and complicating stoichiometric control [2]. Furthermore, the absence of the bulky tert-butyl group in generic substitutes leads to poor regioselectivity during condensation reactions. For example, in heterocycle synthesis or cyclotrimerization, less hindered analogs often produce intractable mixtures of 1,2,4- and 1,3,5-isomers, or mixed pyrazole regioisomers, driving up purification costs and reducing the overall yield of the target active pharmaceutical ingredient (API) or advanced material [3].

Substitution Risk

Steric profile mismatch

Unsubstituted α-keto aldehydes lack gem-dimethyl bulk; reactivity and regioselectivity may shift significantly.

Electronic and acidity difference

Predicted pKa ~6 vs. ~3 for methylglyoxal; enolate formation and base compatibility may not transfer.

Regioisomeric confusion

2,2-Dimethyl isomer places bulk adjacent to aldehyde, reversing chemoselectivity and may derail planned synthetic routes.

Thermal Stability and Processability vs. Acetoacetaldehyde

Pivaloylacetaldehyde demonstrates superior thermal stability and processability compared to its unbranched analog, acetoacetaldehyde[1]. While free acetoacetaldehyde rapidly self-condenses at room temperature and must be handled as a sodium enolate salt, pivaloylacetaldehyde can be safely isolated and vacuum distilled (b.p. 72-75 °C at 60 mm Hg) with minimal degradation [2]. This stability allows it to be utilized directly in anhydrous or sensitive catalytic processes where the introduction of sodium salts or aqueous deprotection conditions would be detrimental.

Evidence DimensionIsolation and Handling Stability
Target Compound DataStable free liquid, distillable at 72-75 °C (60 mm Hg)
Comparator Or BaselineAcetoacetaldehyde (Unstable, requires sodium salt or acetal form)
Quantified DifferenceEliminates the need for salt handling or deprotection steps
ConditionsStandard laboratory isolation and vacuum distillation

Procuring a stable, free beta-ketoaldehyde eliminates extra synthetic deprotection steps and simplifies stoichiometric control in industrial scale-up.

Steric selectivity
Class-level
Gem-dimethyl (tert-butyl equivalent) vs. unsubstituted / methyl analogs
Reported steric differentiation guides nucleophilic addition preference
Class-level inference; specific selectivity data to verify

Regioselectivity in Cyclotrimerization Reactions

The massive steric bulk of the tert-butyl group in 4,4-dimethyl-3-oxopentanal enforces strict regiocontrol during acid-catalyzed cyclotrimerization [1]. When refluxed in acetic acid, pivaloylacetaldehyde undergoes self-condensation to yield exclusively 1,3,5-tripivaloylbenzene (approx. 30-40% yield), completely suppressing the formation of the 1,2,4-isomer [2]. In contrast, less sterically hindered aliphatic precursors often yield complex statistical mixtures of 1,3,5- and 1,2,4-trisubstituted benzenes that are difficult to separate, making pivaloylacetaldehyde the optimal precursor for C3-symmetric sterically congested aromatic cores [1].

Evidence DimensionRegioisomer Distribution in Cyclotrimerization
Target Compound DataExclusive formation of 1,3,5-tripivaloylbenzene (100% regioselectivity)
Comparator Or BaselineLess hindered aliphatic beta-ketoaldehydes (Yield mixed 1,3,5- and 1,2,4-isomers)
Quantified DifferenceComplete suppression of the 1,2,4-isomer
ConditionsAcid-catalyzed condensation (e.g., refluxing acetic acid)

Absolute regiocontrol drastically reduces downstream purification costs when synthesizing C3-symmetric ligands or advanced materials.

Density & boiling point
Reported
d=0.924, bp=165.4°C vs. methylglyoxal: d=1.0455, bp=72°C
Supports high-temperature process suitability and handling differentiation
Predicted values; experimental verification recommended

Steric Differentiation for Regioselective Heterocycle Synthesis

In the synthesis of pyrazoles and pyrimidines via condensation with binucleophiles (like hydrazines or amidines), 4,4-dimethyl-3-oxopentanal offers extreme steric differentiation between its two carbonyl groups [1]. The unhindered aldehyde carbon undergoes preferential initial nucleophilic attack, while the tert-butyl-shielded ketone reacts slower. This kinetic differentiation drives the formation of a single heterocycle regioisomer[2]. Symmetrical beta-diketones (like acetylacetone) or less differentiated ketoaldehydes often yield mixtures of regioisomers, requiring costly chromatographic separation [1].

Evidence DimensionCarbonyl Reactivity Differentiation
Target Compound DataHigh steric contrast (aldehyde vs. tert-butyl ketone) driving single regioisomer formation
Comparator Or BaselineAcetylacetone / unhindered ketoaldehydes (Low steric contrast, mixed regioisomers)
Quantified DifferenceSignificant enhancement in kinetic regioselectivity during binucleophile condensation
ConditionsCondensation with asymmetric hydrazines or amidines

High regioselectivity in heterocycle formation is critical for pharmaceutical procurement, ensuring high yields of the correct API intermediate.

Regioisomeric preference
Class-level
Aldehyde C1 accessible (bulk at C4) vs. 2,2-isomer: aldehyde hindered
Guides chemoselective aldehyde-first synthetic strategies
Qualitative structural inference; reactivity profiling advised
Enolate reactivity
Reported
6.03 pKa vs. methylglyoxal ~3
Higher pKa may support base-sensitive synthesis conditions
Predicted value; cross-study comparator

Synthesis of C3-Symmetric Tripivaloylbenzene Derivatives

Directly leveraging its exclusive 1,3,5-regioselectivity during cyclotrimerization, pivaloylacetaldehyde is the premier precursor for synthesizing 1,3,5-tripivaloylbenzene [1]. This sterically congested aromatic core is subsequently reduced or modified to create specialized dendrimer cores, molecular hosts, and bulky ligands for transition-metal catalysis [2].

Regioselective Synthesis of Substituted Pyrazoles and Pyrimidines

Due to the extreme steric differentiation between the reactive aldehyde and the shielded tert-butyl ketone, this compound is heavily utilized in the pharmaceutical industry to synthesize highly specific pyrazole and pyrimidine API intermediates [3]. It ensures that asymmetric binucleophiles condense in a predictable, single-orientation manner.

Anhydrous Enolate Chemistry and Aldol Condensations

Because it can be procured and handled as a stable, free liquid rather than a sodium salt, 4,4-dimethyl-3-oxopentanal is ideal for sensitive, anhydrous aldol condensations and Knoevenagel reactions where the presence of water or alkali metals would poison catalysts or degrade sensitive substrates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sterically demanding heterocyclic cores
Gem-dimethyl steric profile
Heterocycle formation yield and selectivity
Chemoselective aldehyde functionalization
Differential carbonyl accessibility
Aldehyde vs. ketone reaction preference
High-temperature process chemistry
Boiling point and thermal stability
Process compatibility above 72°C
Base-sensitive multi-step syntheses
pKa / acidity profile
Enolate generation under mild base conditions

XLogP3

1

Other CAS

23459-13-4

Wikipedia

4,4-Dimethyl-3-oxovaleraldehyde

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